5-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 4 with a carboxamide group and at position 5 with a phenyl group. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The triazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the carboxamide and phenyl substituents modulate target binding and solubility .
For example, derivatives of this scaffold have demonstrated antiproliferative effects against renal cancer (RXF 393) and CNS cancer (SNB-75) cell lines, with growth percentages (GP) as low as -27.30% . Additionally, modifications to the carboxamide substituent (e.g., sulfonamide or hydroxyethyl groups) enhance selectivity and potency against specific biological targets .
Properties
IUPAC Name |
5-phenyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)8-7(11-13-12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,14)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBIWWQVRXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for constructing the 1,2,3-triazole core. For this compound, the strategy involves reacting phenyl azide with a functionalized alkyne precursor bearing a carboxamide group. A typical protocol uses copper(I) iodide (5–10 mol%) in a mixture of water and tert-butanol at 60–80°C for 12–24 hours. The regioselectivity of this reaction ensures the 1,4-disubstituted triazole product, which aligns with the target compound’s substitution pattern.
Key challenges include the purification of hydrophilic byproducts and the need for anhydrous conditions to prevent copper oxidation. Recent advances have introduced heterogeneous copper catalysts immobilized on silica or magnetic nanoparticles, improving recyclability and reducing metal contamination in the final product.
Hydrazone Cyclocondensation
Adapting methodologies from 1,2,4-triazole synthesis, hydrazone derivatives can serve as precursors for 1,2,3-triazoles. For instance, heating a hydrazone intermediate with aqueous ammonia under controlled conditions (65–85°C, 1.5–6 hours) induces cyclocondensation. While this method originally targeted 1,2,4-triazole-3-carboxamides, modifications such as adjusting the stoichiometry of ammonia (5–15 mol equivalents) and employing microwave irradiation have enabled its application to 1,2,3-triazole systems.
A representative procedure involves:
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Reacting 4,5-oxazoledione hydrazone derivatives with ammonia in water.
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Heating the mixture at 80°C for 3 hours to achieve >90% conversion.
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Isolating the product via filtration and recrystallization from ethanol.
This route avoids organic solvents, aligning with green chemistry principles, but requires precise temperature control to prevent hydrolysis of the carboxamide group.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern industrial processes favor continuous flow systems for their scalability and safety. A patented method describes the use of microreactors to perform CuAAC reactions at elevated pressures (10–15 bar) and temperatures (100–120°C), reducing reaction times to 30–60 minutes. The system achieves >95% yield with minimal byproduct formation, as illustrated in Table 1.
Table 1: Optimization of Continuous Flow Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Maximizes rate |
| Pressure | 10–15 bar | Enhances solubility |
| Residence Time | 30–60 min | Minimizes degradation |
One-Pot Multicomponent Reactions
One-pot systems streamline synthesis by combining multiple steps into a single vessel. A notable approach involves:
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In situ generation of phenyl azide from aniline via diazotization.
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Alkyne activation using propiolamide derivatives.
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Cycloaddition catalyzed by Cu(I)-TBTA (tris(benzyltriazolylmethyl)amine).
This method achieves 85–92% yield and reduces purification steps, making it economically viable for large-scale production.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
The choice of solvent profoundly affects reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance copper catalyst activity but complicate product isolation. Recent studies advocate for switchable solvents (e.g., ionic liquids) that permit facile phase separation post-reaction.
Catalyst systems have also evolved. For example, Cu(I)-N-heterocyclic carbene (NHC) complexes exhibit superior stability and regioselectivity compared to traditional Cu(I) salts, enabling reactions at ambient temperatures.
Managing Hydrophilicity and Crystallinity
The carboxamide group’s hydrophilicity often necessitates co-solvent systems (e.g., DMSO/water) to maintain solubility during synthesis. Post-synthetic crystallization in ethanol/water mixtures (3:1 v/v) yields high-purity (>99%) product with defined polymorphic characteristics.
Comparative Analysis of Methodologies
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CuAAC | 85–95 | 98–99 | High |
| Hydrazone Cyclization | 75–90 | 95–98 | Moderate |
| Continuous Flow | 90–95 | >99 | Very High |
CuAAC remains the gold standard for laboratory-scale synthesis due to its reliability, while continuous flow systems dominate industrial applications. Hydrazone-based methods offer solvent-free alternatives but require stringent temperature control.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities. Some derivatives have shown promising results in preclinical studies.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The phenyl and carboxamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Analogs of 5-Phenyl-1H-1,2,3-Triazole-4-Carboxamide
Key SAR Insights
N1-Substituents :
- Aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl) improve target affinity and metabolic stability. Fluorination enhances blood-brain barrier penetration, as seen in rufinamide .
- Bulky substituents (e.g., pyrimidinyl in methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate) may reduce activity due to steric hindrance .
- C5-Substituents: Electron-withdrawing groups (e.g., Cl, F) at C5 correlate with increased antiproliferative activity. For instance, 5-chloro analogs show enhanced cytotoxicity . Amino groups at C5 (e.g., 5-amino derivatives) enable hydrogen bonding with enzymatic targets, critical for LexA inhibition .
- Carboxamide Modifications: Hydrophilic substituents (e.g., hydroxyethyl) improve solubility but may reduce membrane permeability .
Pharmacological Highlights
- Anticancer Activity: Derivatives with 4-fluorophenyl and dichlorophenyl groups exhibit potent activity against renal and CNS cancers. For example, 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide shows GP = -13.42% against RXF 393 cells .
- Antibacterial Applications: 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibits LexA self-cleavage, blocking SOS response in bacteria .
- Metabolic Stability: CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) undergoes phase I metabolism into inactive metabolites, emphasizing the need for stable substituents .
Q & A
Q. What are the common synthetic routes for 5-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves Huisgen cycloaddition (click chemistry) between azides and alkynes to form the triazole core, followed by functionalization of the carboxamide group. Key steps include:
- Azide-Alkyne Cycloaddition : Requires Cu(I) catalysis under mild conditions (room temperature, aqueous/organic solvent mixtures) to ensure regioselectivity for the 1,4-disubstituted triazole .
- Carboxamide Introduction : Achieved via condensation reactions using activated carbonyl intermediates (e.g., isocyanides or carbodiimides) .
Optimization Strategies : - Temperature Control : Lower temperatures (<50°C) reduce side reactions during cycloaddition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous mixtures improve click reaction yields .
- Purification : Column chromatography or recrystallization is critical to isolate the product from regioisomers .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., phenyl group at position 5, carboxamide at position 4). Key signals include aromatic protons (δ 7.2–7.8 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- X-ray Crystallography : Confirms regiochemistry of the triazole ring and spatial orientation of the phenyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial Activity : Demonstrates MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to triazole-mediated disruption of cell wall synthesis .
- Enzyme Inhibition : Acts as a moderate inhibitor of cyclooxygenase-2 (COX-2) (IC ~15 µM), attributed to hydrogen bonding between the carboxamide and active-site residues .
Advanced Research Questions
Q. How can regiochemical challenges during synthesis be addressed to improve yield?
Regioselectivity in triazole formation is critical. Strategies include:
- Catalyst Screening : Cu(I) catalysts favor 1,4-regioisomers, while Ru(II) catalysts shift selectivity toward 1,5-products .
- Protecting Group Chemistry : Temporary protection of the carboxamide (e.g., as a methyl ester) prevents undesired side reactions during cycloaddition .
- Kinetic vs. Thermodynamic Control : Lower reaction temperatures favor kinetic products (1,4-isomers), whereas prolonged heating may lead to isomerization .
Q. How can conflicting bioactivity data across similar triazole-carboxamides be resolved?
Contradictions often arise from subtle structural variations. For example:
- Substituent Effects : Fluorine at the phenyl para position (as in 5-(4-fluorophenyl)- derivatives) enhances COX-2 inhibition by 40% compared to non-fluorinated analogs due to increased electronegativity .
- Bioassay Variability : Standardize assays (e.g., using identical cell lines or enzyme batches) to minimize discrepancies. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC) .
Q. What computational methods are effective for predicting binding modes and optimizing derivatives?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2). Key interactions include π-π stacking between the phenyl group and Tyr385 .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area to prioritize analogs with improved permeability .
- MD Simulations : Assess binding stability over 100-ns trajectories; derivatives with <2 Å RMSD fluctuations retain stable interactions .
Q. How can spectroscopic data inconsistencies be troubleshooted during characterization?
- NMR Artifacts : Dynamic proton exchange in the triazole ring can broaden signals. Use DMSO-d as a solvent to slow exchange and resolve splitting .
- Crystallization Challenges : If X-ray data is elusive, employ microED for nanocrystalline samples or substitute with DFT-optimized structures for computational validation .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., exact Cu(I) catalyst loading, solvent ratios) to ensure reproducibility .
- Data Cross-Validation : Combine multiple techniques (e.g., HRMS + NMR DEPT) to confirm molecular identity .
- Ethical Compliance : Adhere to bioassay regulations (e.g., NIH guidelines) for in vitro testing, and avoid unapproved therapeutic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
